Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry
Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide to 6-Azaspiro[2.5]octan-1-ylmethanol Hydrochloride: Structure, Properties, and Applications
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Spirocyclic frameworks—structures containing two rings connected by a single common atom—have emerged as privileged scaffolds. Their inherent three-dimensionality and conformational rigidity can significantly enhance receptor binding affinity, selectivity, and metabolic stability when incorporated into drug candidates.[1] The 6-azaspiro[2.5]octane core, which fuses a cyclopropane and a piperidine ring, is a noteworthy example of such a scaffold, valued for its compact and constrained geometry.[1]
This guide focuses on a specific, functionalized derivative: 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride (CAS: 1803595-93-8) . The addition of a hydroxymethyl (-CH₂OH) group at the C1 position of the cyclopropane ring transforms the parent scaffold into a versatile building block. This primary alcohol provides a reactive handle for extensive chemical elaboration, making it a molecule of significant interest for researchers, medicinal chemists, and drug development professionals aiming to construct complex molecular architectures and explore new structure-activity relationships (SAR).[1] This document serves as a comprehensive technical resource, detailing its chemical structure, physicochemical properties, potential synthetic strategies, analytical characterization, and applications.
Molecular Identity and Structural Elucidation
The unique topology of 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride dictates its chemical behavior and potential as a synthetic intermediate.
Chemical Identifiers
A precise understanding of a compound begins with its fundamental identifiers. The key data for this molecule are summarized below.
| Property | Value | Source |
| Chemical Name | 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride | BLDpharm[2] |
| CAS Number | 1803595-93-8 | BLDpharm[2] |
| Parent Compound | 6-Azaspiro[2.5]octan-1-ylmethanol | - |
| Parent Scaffold | 6-Azaspiro[2.5]octane | PubChem[3] |
Core Structural Features
The structure combines several key features that contribute to its utility:
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Spirocyclic Junction: The spiro atom connects the cyclopropane and piperidine rings, enforcing a rigid, non-planar conformation. This rigidity is a desirable trait in drug design as it reduces the entropic penalty upon binding to a biological target.[1]
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Piperidine Ring: A common motif in centrally active agents, the piperidine ring contains a basic nitrogen atom. In the hydrochloride salt form, this nitrogen is protonated, enhancing the compound's aqueous solubility and stability, which simplifies handling and formulation.[1]
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Cyclopropane Ring: This small, strained ring introduces a unique spatial vector for substituents. Its electronic properties can also influence the reactivity of adjacent functional groups.
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Hydroxymethyl Group (-CH₂OH): This primary alcohol is the key point of synthetic diversification. It serves as a nucleophile or can be oxidized to introduce other functionalities, dramatically expanding the synthetic possibilities compared to the parent scaffold.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, we can compile available information and predict key characteristics based on its structure and data from analogous compounds.
General Properties
| Property | Value / Description | Source / Rationale |
| Appearance | White to off-white solid | Typical for hydrochloride salts of amines.[1] |
| Molecular Formula | C₈H₁₆ClNO | Derived from structure |
| Molecular Weight | 177.67 g/mol | Calculated from formula |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) | The hydrochloride salt form significantly increases aqueous solubility.[1] |
| Storage Conditions | Store at +2 to +8 °C in a dry, sealed container under an inert atmosphere | Recommended for stable storage of amine hydrochlorides.[4][5] |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structure confirmation and quality control. Below are the anticipated features in key spectroscopic methods.
| Method | Predicted Features |
| ¹H NMR | - O-H Proton: A broad singlet, chemical shift variable with concentration and solvent. - N-H Protons: A broad signal for the protonated amine. - -CH₂OH Protons: Diastereotopic protons adjacent to the chiral center, appearing as a complex multiplet or two distinct signals. - Piperidine Protons: Complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). - Cyclopropane Protons: Shielded signals at high field (approx. 0.5-1.5 ppm), exhibiting complex splitting patterns due to geminal and vicinal coupling. |
| ¹³C NMR | - -CH₂OH Carbon: Signal around 60-70 ppm. - Piperidine Carbons: Signals typically in the 30-50 ppm range. - Spiro Carbon: A quaternary carbon signal. - Cyclopropane Carbons: Shielded signals at high field (approx. 10-25 ppm). |
| IR Spectroscopy | - O-H Stretch: Broad absorption band around 3200-3600 cm⁻¹. - N-H Stretch: Broad absorption for the ammonium salt around 2400-2800 cm⁻¹. - C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹. - C-O Stretch: Strong absorption around 1050-1150 cm⁻¹. |
| Mass Spec. (ESI+) | - [M+H]⁺ of free base: Expected at m/z = 142.12 (for C₈H₁₅NO). |
Synthesis and Analytical Workflow
Conceptual Synthetic Pathway
The following diagram illustrates a conceptual workflow for the synthesis and subsequent quality control.
Caption: Conceptual workflow for synthesis and quality control.
Protocol: NMR Spectroscopic Analysis
Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation of organic molecules. This protocol ensures high-quality data acquisition for confirming the identity of 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride.
Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or D₂O, chosen for its ability to dissolve the hydrochloride salt). The choice of solvent is critical; protic solvents will exchange with the O-H and N-H protons, causing their signals to broaden or disappear.
-
Internal Standard: Add a suitable internal standard if quantitative analysis is required (e.g., tetramethylsilane, TMS, though often the residual solvent peak is used as a reference).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.[6]
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set an appropriate spectral width and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the observed chemical shifts, coupling constants, and integrations to the molecular structure. Compare the data with predicted values and data from related compounds.
Protocol: LC-MS Analysis for Purity and Identity
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for verifying molecular weight and assessing the purity of a sample.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1-1.0 mg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol, with a small amount of formic acid or acetic acid to ensure ionization.
-
LC Separation:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the compound using a gradient of mobile phases, typically starting with high aqueous content (e.g., 95% water with 0.1% formic acid) and ramping to high organic content (e.g., 95% acetonitrile with 0.1% formic acid). This separates the target compound from impurities.
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique ideal for polar molecules like amine salts.
-
Perform a full scan to detect the molecular ion. For this compound, the expected ion would correspond to the free base [M+H]⁺.
-
-
Data Analysis:
-
Confirm the presence of a major peak in the chromatogram at a specific retention time.
-
Verify that the mass spectrum for this peak shows the correct molecular ion mass.
-
Integrate the peak area in the chromatogram to determine the purity (e.g., >95%).[7]
-
Applications in Research and Drug Discovery
The true value of 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride lies in its potential as an advanced synthetic intermediate.[1]
-
Scaffold for Library Synthesis: The primary alcohol is a versatile functional handle. It can be readily converted into other functional groups (esters, ethers, aldehydes, carboxylic acids), allowing for the rapid generation of a library of diverse analogues for high-throughput screening.
-
CNS Drug Development: The piperidine moiety is a common feature in drugs targeting the central nervous system. The rigid, spirocyclic nature of this scaffold can be exploited to design ligands with high specificity for CNS receptors or enzymes.[1]
-
Fragment-Based Drug Design (FBDD): The compact and structurally defined nature of this molecule makes it an attractive fragment for FBDD campaigns. The hydroxymethyl group provides a vector for fragment evolution and linking.
-
SAR Studies: This compound is an excellent tool for structure-activity relationship studies. By modifying the hydroxymethyl group, researchers can systematically probe how changes in that region of the molecule affect its biological activity, helping to optimize lead compounds.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for safety. The information is based on data for the parent scaffold and general chemical safety principles.
-
Hazard Identification:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[8][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][10]
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8][11]
-
-
Storage:
Conclusion
6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its unique spirocyclic architecture provides conformational rigidity, while the integrated hydroxymethyl group offers a gateway for extensive synthetic diversification. This combination of structural stability and functional versatility makes it a highly valuable building block for the discovery and development of next-generation therapeutics. Proper understanding of its properties, handling requirements, and analytical characterization is the foundation for unlocking its full potential in the research laboratory.
References
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- Safety Data Sheet - 6-Boc-(6-Azaspiro[3.4]octane)-2-amino. MedchemExpress.com.
- SAFETY DATA SHEET - 2-OXA-6-AZASPIRO[3.4]OCTANE. Fisher Scientific.
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